2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile
Overview
Description
2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is an organic compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by a pyrazole ring with an ethyl group and a trifluoromethyl group attached, along with an acetonitrile group. The combination of these functional groups contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile typically involves the reaction of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole with appropriate nitrile precursors under controlled conditions. One common method includes the use of base-catalyzed reactions to form the acetonitrile derivative.
Industrial Production Methods: : Industrially, this compound can be produced through multi-step synthesis processes that optimize yield and purity. The methods often involve large-scale reactions under stringent conditions, ensuring that the final product meets specific industrial standards.
Chemical Reactions Analysis
Types of Reactions: : 2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions: : For oxidation reactions, reagents such as potassium permanganate or chromium trioxide may be used. Reduction reactions often employ reagents like lithium aluminum hydride or sodium borohydride. Substitution reactions can occur under acidic or basic conditions, depending on the desired products.
Major Products Formed: : The major products formed from these reactions can include derivatives where the functional groups have been modified, such as the formation of alcohols, amines, or halides, depending on the type of reaction and the reagents used.
Scientific Research Applications
Chemistry: : In chemistry, 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is studied for its reactivity and potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable compound in the development of novel chemical entities.
Biology and Medicine: : This compound has shown potential in biological and medicinal research due to its structural resemblance to biologically active molecules. It is investigated for its potential as a precursor in the synthesis of pharmaceuticals that could target specific biochemical pathways.
Industry: : Industrially, it is explored for its potential use in the production of agrochemicals, polymers, and other specialized materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile involves its interaction with molecular targets and pathways. The ethyl and trifluoromethyl groups play a crucial role in modulating the compound's reactivity and binding affinity with various enzymes and receptors. These interactions can lead to alterations in biochemical pathways, making it a compound of interest in drug design and development.
Comparison with Similar Compounds
Uniqueness: : Compared to other compounds with similar structures, 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability.
Similar Compounds: : Similar compounds include those with variations in the substituents on the pyrazole ring, such as 2-(1-ethyl-1H-pyrazol-4-yl)acetonitrile or 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetonitrile. These compounds share a common core structure but differ in their chemical properties and applications due to the different substituents.
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Properties
IUPAC Name |
2-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c1-2-14-5-6(3-4-12)7(13-14)8(9,10)11/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQUJBJVJSAMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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